molecular formula C18H17IN2O3 B267297 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Numéro de catalogue B267297
Poids moléculaire: 436.2 g/mol
Clé InChI: HDHFQLIZLOYEDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

Mécanisme D'action

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell division. By inhibiting Aurora A kinase, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have minimal toxicity in normal cells, which is a desirable property for cancer therapies.

Avantages Et Limitations Des Expériences En Laboratoire

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have good bioavailability in animal models. However, there are also limitations to using 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacokinetics and toxicity. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is specific to Aurora A kinase, which may limit its usefulness in certain types of cancer.

Orientations Futures

There are several future directions for research on 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. Preclinical studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has synergistic effects when used in combination with other cancer therapies, and this approach may improve the efficacy of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide as a cancer therapy. Another area of interest is the development of biomarkers that can predict which patients are likely to respond to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. This would allow for more personalized cancer therapies and could improve patient outcomes. Finally, there is interest in developing second-generation Aurora A kinase inhibitors that have improved pharmacokinetics and toxicity profiles compared to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Méthodes De Synthèse

The synthesis of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2-iodobenzoic acid with 3-(4-morpholinylcarbonyl)aniline to form 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This intermediate is then converted to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide through a series of reactions involving various reagents and solvents.

Applications De Recherche Scientifique

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been the subject of numerous preclinical studies investigating its potential as a cancer therapy. These studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of tumor cells in vitro and in vivo, and that it has synergistic effects when used in combination with other cancer therapies. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapies.

Propriétés

Nom du produit

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Formule moléculaire

C18H17IN2O3

Poids moléculaire

436.2 g/mol

Nom IUPAC

2-iodo-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17IN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)

Clé InChI

HDHFQLIZLOYEDQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

SMILES canonique

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.